molecular formula C10H13N3O4 B8494264 N-(2-Hydroxy-2-methyl-propyl)-3-nitro-isonicotinamide

N-(2-Hydroxy-2-methyl-propyl)-3-nitro-isonicotinamide

Cat. No. B8494264
M. Wt: 239.23 g/mol
InChI Key: HHGFRJAYBOTWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxy-2-methyl-propyl)-3-nitro-isonicotinamide is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Hydroxy-2-methyl-propyl)-3-nitro-isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Hydroxy-2-methyl-propyl)-3-nitro-isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

N-(2-hydroxy-2-methylpropyl)-3-nitropyridine-4-carboxamide

InChI

InChI=1S/C10H13N3O4/c1-10(2,15)6-12-9(14)7-3-4-11-5-8(7)13(16)17/h3-5,15H,6H2,1-2H3,(H,12,14)

InChI Key

HHGFRJAYBOTWEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=NC=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitroisonicotinic acid (1.75 g, 10.1 mmol), 1-amino-2-methylpropan-2-ol (968 ul, 10.1 mmol), 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (4.86 g, 15.1 mmol) and triethylamine (4.9 ml, 35.3 mmol) in tetrahydrofurane (60 ml) was stirred over the week-end at rt. The reaction mixture was diluted with ethyl acetate, washed with water, with brine, dried with magnesium sulfate and concentrated. The crude product was purified by silica gel chromatography using a CH2Cl2/MeOH gradient as eluent, providing the title compound as off-white solid (255 mg, 11%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
968 μL
Type
reactant
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
11%

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